molecular formula C11H11NO5 B3153962 2-Oxopropyl 2-(4-nitrophenyl)acetate CAS No. 7693-06-3

2-Oxopropyl 2-(4-nitrophenyl)acetate

Cat. No.: B3153962
CAS No.: 7693-06-3
M. Wt: 237.21 g/mol
InChI Key: GVHIFSIYBZUQMS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Oxopropyl 2-(4-nitrophenyl)acetate involves the esterification of 4-nitrophenol with acetic acid using an immobilized lipase as a catalyst. This reaction typically takes place in an organic solvent such as n-heptane at a temperature of 65°C . The immobilized enzyme can achieve approximately 90% conversion of the reactants into the desired ester within 3 hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using similar reaction conditions but optimized for higher yields and efficiency. The use of immobilized enzymes is preferred due to their reusability and stability under reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Oxopropyl 2-(4-nitrophenyl)acetate can undergo various chemical reactions, including:

    Esterification: Formation of esters from carboxylic acids and alcohols.

    Hydrolysis: Breaking down of esters into their corresponding acids and alcohols.

    Reduction: Reduction of the nitro group to an amine group.

Common Reagents and Conditions

Major Products Formed

    Esterification: Produces esters like this compound.

    Hydrolysis: Yields 4-nitrophenol and acetic acid.

    Reduction: Converts the nitro group to an amine group, forming compounds like 2-Oxopropyl 2-(4-aminophenyl)acetate.

Mechanism of Action

Properties

IUPAC Name

2-oxopropyl 2-(4-nitrophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c1-8(13)7-17-11(14)6-9-2-4-10(5-3-9)12(15)16/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHIFSIYBZUQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC(=O)CC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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